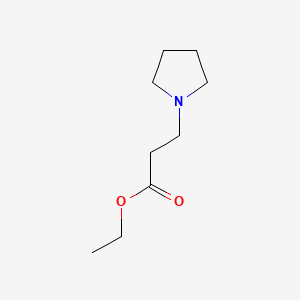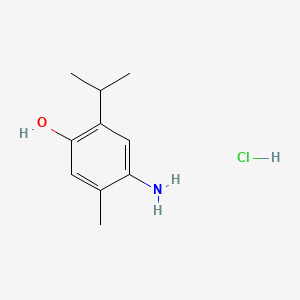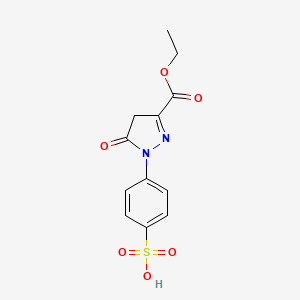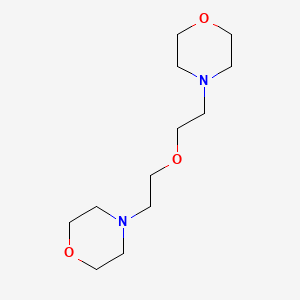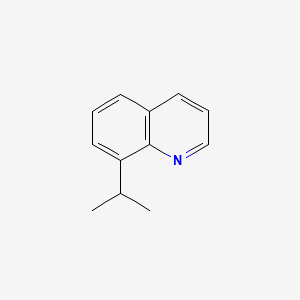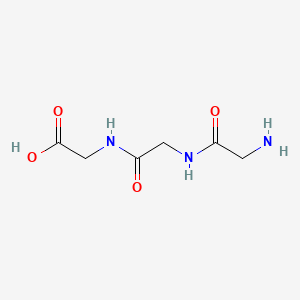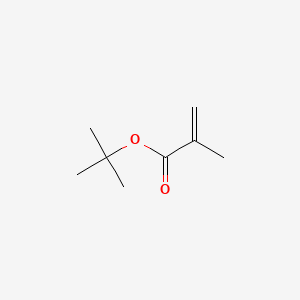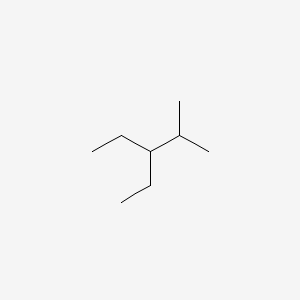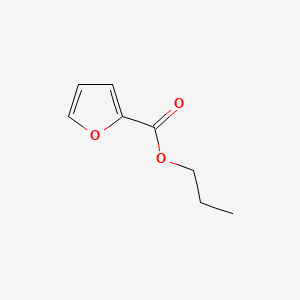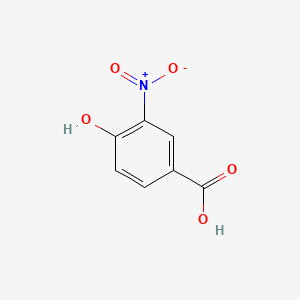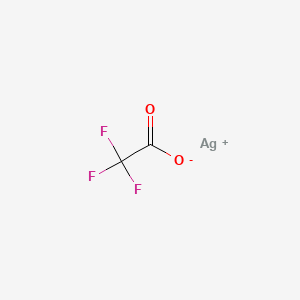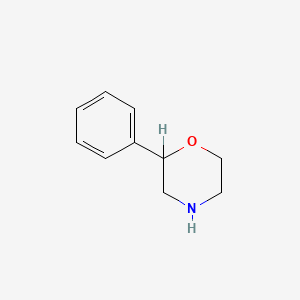
2-Phenylmorpholine
Descripción general
Descripción
2-Phenylmorpholine is an organic compound with the molecular formula C10H13NO. It is a colorless to pale yellow liquid with a melting point of approximately -42°C and a boiling point of around 265-270°C . This compound is soluble in many organic solvents, such as alcohols and ethers, and is relatively stable under regular storage conditions . This compound is used in various applications, including as a catalyst, solvent, and flame retardant .
Métodos De Preparación
The preparation of 2-Phenylmorpholine generally involves the reaction of phenol and morpholine under acidic conditions . A specific synthesis method may involve converting phenol into a phenolate under acidic conditions, followed by its reaction with morpholine to obtain the target product . Industrial production methods often involve the dehydration of diethanolamine with concentrated sulfuric acid .
Análisis De Reacciones Químicas
2-Phenylmorpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The morpholine nitrogen can act as a nucleophile, and the phenyl ring can undergo electrophilic substitution reactions.
Ring Opening Reactions: The morpholine ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of primary amines or other functionalized products.
Amide Formation: Reaction with acyl chlorides or anhydrides to form amides.
Halogenation: The phenyl ring can be halogenated by reacting with halogenating agents like bromine or chlorine.
N-Oxide Formation: The morpholine nitrogen can be oxidized to form an N-oxide using appropriate oxidizing agents.
Aplicaciones Científicas De Investigación
2-Phenylmorpholine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Phenylmorpholine involves its interaction with various molecular targets and pathways. It can act as a central inhibitory agent on several kinase enzymes involved in cytokinesis and cell cycle regulation . Additionally, it may affect the reuptake of neurotransmitters like norepinephrine and dopamine, leading to increased release of these monoamines into the extraneuronal space .
Comparación Con Compuestos Similares
2-Phenylmorpholine can be compared with other similar compounds, such as:
Morpholine: An organic chemical compound with the formula O(C2H4)2NH, featuring both amine and ether functional groups.
Phenmetrazine: A sympathomimetic drug used primarily as an appetite depressant, with actions and mechanisms similar to dextroamphetamine.
2-Phenylpiperazine: Another heterocyclic compound with similar structural features.
This compound is unique due to its specific combination of a phenyl group and a morpholine ring, which allows it to participate in a wide range of chemical reactions and applications.
Propiedades
IUPAC Name |
2-phenylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNGFYDJXZZFJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70946825 | |
| Record name | 2-Phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70946825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23972-41-0 | |
| Record name | 2-Phenylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23972-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023972410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70946825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
